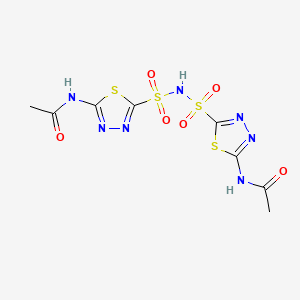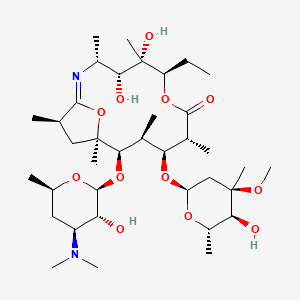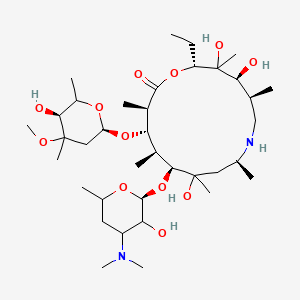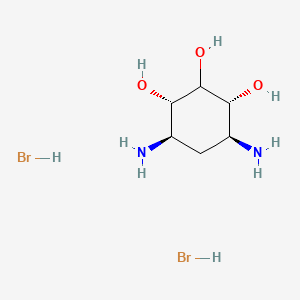
Acetazolamida Impureza F
Descripción general
Descripción
An Acetazolamide impurity.
Aplicaciones Científicas De Investigación
Análisis Farmacéutico y Control de Calidad
Acetazolamida Impureza F se utiliza en la industria farmacéutica para el control de calidad de los productos que contienen acetazolamida. Se ha desarrollado un método de LC de fase inversa para cuantificar la acetazolamida y sus productos de degradación, incluida la this compound, en formulaciones de cápsulas de gelatina dura {svg_1}. Esto garantiza la seguridad y eficacia de los productos farmacéuticos mediante el seguimiento de los niveles de impurezas.
Desarrollo y Validación de Métodos
El compuesto juega un papel crucial en el desarrollo y validación de métodos para el análisis de productos farmacéuticos. Se utiliza como estándar para establecer la precisión, exactitud y capacidad de indicar estabilidad de los métodos analíticos {svg_2}.
Estudio de Inhibición de la Anhídrasa Carbónica
En la investigación, la this compound se puede utilizar para estudiar el mecanismo de acción de los inhibidores de la anhídrasa carbónica. Al comparar la actividad de la impureza con la de la acetazolamida, los investigadores pueden obtener información sobre los requisitos estructurales para la inhibición enzimática {svg_3}.
Elucidación de la Vía de Degradación
Comprender las vías de degradación de los productos farmacéuticos es esencial para los estudios de estabilidad de los fármacos. La this compound sirve como marcador para investigar las vías de degradación de la acetazolamida en diversas condiciones {svg_4}.
Síntesis y Caracterización de Compuestos Relacionados
El compuesto está involucrado en la síntesis y caracterización de derivados de tiadiazol relacionados. Estos derivados han mostrado una amplia gama de actividades farmacológicas, que incluyen efectos antimicrobianos, antiinflamatorios y antitumorales {svg_5}.
Perfil de Actividad Biológica
La this compound se puede utilizar en ensayos biológicos para perfilar la actividad de nuevos compuestos de tiadiazol. Sus propiedades conocidas proporcionan una línea de base para la comparación al evaluar las actividades biológicas de nuevos derivados {svg_6}.
Mecanismo De Acción
Target of Action
The primary target of Acetazolamide Impurity F is likely to be the carbonic anhydrase enzyme , similar to Acetazolamide . Carbonic anhydrase plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide .
Mode of Action
Acetazolamide Impurity F, like Acetazolamide, is expected to inhibit the activity of carbonic anhydrase. This inhibition reduces hydrogen ion secretion at the renal tubule, leading to an increased renal excretion of sodium, potassium, bicarbonate, and water . This effect can lead to changes in various physiological processes, including fluid balance and neuronal activity .
Biochemical Pathways
The inhibition of carbonic anhydrase affects several biochemical pathways. It disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is reversed in the renal tubules . This disruption can affect processes such as fluid secretion, electrolyte balance, and pH regulation .
Pharmacokinetics
After oral ingestion, Acetazolamide is rapidly absorbed, with a bioavailability of over 90% . The plasma elimination half-life values in adults are 10-15 hours .
Action Environment
The action of Acetazolamide Impurity F can be influenced by various environmental factors. For instance, its absorption and excretion can be affected by the patient’s renal function . Additionally, factors such as pH can influence the activity of carbonic anhydrase and thus the efficacy of its inhibitors .
Análisis Bioquímico
Biochemical Properties
Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine, like Acetazolamide, is likely to interact with carbonic anhydrase, an enzyme that plays a crucial role in maintaining pH balance in the body by aiding the conversion of carbon dioxide to bicarbonate and protons . The inhibition of carbonic anhydrase by Acetazolamide has been well-studied , and it is plausible that Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine may have similar interactions due to its structural similarity.
Cellular Effects
Given its relation to Acetazolamide, it may influence cell function by affecting pH regulation, which can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
If it acts similarly to Acetazolamide, it may exert its effects at the molecular level by binding to carbonic anhydrase and inhibiting its activity . This could lead to changes in intracellular and extracellular pH levels, potentially influencing gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
A stability-indicating reverse-phase HPLC method has been developed for Acetazolamide and its impurities, which could be used to study the stability and degradation of Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine over time .
Metabolic Pathways
Acetazolamide is not metabolized and is excreted unchanged in urine . Given the structural similarity, Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine may follow a similar metabolic pathway.
Transport and Distribution
Acetazolamide is rapidly absorbed with a bioavailability of >90% after oral ingestion, and its volume of distribution is 0.3 L/kg . Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine might have similar properties.
Propiedades
IUPAC Name |
N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonylsulfamoyl]-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N7O6S4/c1-3(16)9-5-11-13-7(22-5)24(18,19)15-25(20,21)8-14-12-6(23-8)10-4(2)17/h15H,1-2H3,(H,9,11,16)(H,10,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHVLEPJWVZZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)NS(=O)(=O)C2=NN=C(S2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N7O6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40230364 | |
| Record name | Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40230364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80495-47-2 | |
| Record name | Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080495472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40230364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIS(5-(ACETYLAMINO)-1,3,4-THIADIAZOLE-2-SULFONYL)AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPU5ZTA94I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the structural characterization of Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine dihydrate?
A1: Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine dihydrate (1) is a molecule composed of two nearly planar acetylaminothiadiazolesulfonyl units arranged parallel to each other []. These units are linked by a central amine group. The acetylamino groups are coplanar with the thiadiazole rings due to π-electron delocalization and non-bonded S...O interactions between the sulfur atom in the thiadiazole ring and the oxygen atom of the acetylamino group [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B601493.png)



![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)


